Piperogalone
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H30O3 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methyl-5-(3-methylbut-2-enyl)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C22H30O3/c1-14(2)8-7-9-16(5)11-13-19-21(24)18(12-10-15(3)4)17(6)20(23)22(19)25/h8,10-11,24H,7,9,12-13H2,1-6H3/b16-11+ |
InChI Key |
ZFMRRJZQXCKLEQ-LFIBNONCSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=O)C1=O)C/C=C(\C)/CCC=C(C)C)O)CC=C(C)C |
Canonical SMILES |
CC1=C(C(=C(C(=O)C1=O)CC=C(C)CCC=C(C)C)O)CC=C(C)C |
Synonyms |
piperogalone |
Origin of Product |
United States |
Detailed Research Findings on Piperogalone
Phytochemical Origin: Peperomia galioides (Piperaceae)
Peperomia galioides H.B.K. is a species belonging to the large Piperaceae family. This plant has been recognized as a natural source of this compound. nih.govresearchgate.netphcogres.comresearchgate.net
Peperomia galioides is native to a broad geographical range encompassing Mexico, Central America, and South America. ird.frresearchgate.net This species is characterized as an epiphyte, thriving primarily within the wet tropical biome. ird.fr Its ecological niche often involves growing on other plants, rather than in the soil. P. galioides has been documented in various countries within its native range, including Bolivia, Brazil, Colombia, Costa Rica, Cuba, Dominican Republic, Ecuador, El Salvador, Galápagos, Guatemala, Guyana, Haiti, Honduras, Jamaica, Mexico, Nicaragua, Panamá, Peru, and Venezuela. ird.fr
In specific regions, such as Colombia, P. galioides is found at elevations ranging from 1300 to 3700 meters above sea level, inhabiting Andean regions, forests, shrublands, and native grasslands. ctdbase.org In Peru, it has been observed in valleys at elevations between 300 and 3000 meters. The genus Peperomia as a whole is one of the largest among angiosperms, with approximately 1600 species distributed pantropically, with a significant concentration in the Neotropics.
Below is a table summarizing the reported geographical distribution and elevation ranges for Peperomia galioides:
| Region | Geographical Distribution | Elevation Range (m) | Ecological Niche |
| Native Range | Mexico, Central America, South America | Not specified | Wet tropical biome, Epiphyte |
| Colombia | Andean region, departments including Antioquia, Bogotá DC, Boyacá, Cauca, Cesar, Cundinamarca, Huila, Magdalena, Meta, Nariño, Santander, Valle del Cauca | 1300–3700 | Forests, shrubland, native grassland, artificial terrestrial |
| Peru (Saña River Valley) | Cajamarca (Prov. San Pablo, Contumazá, Cajamarca, Chota, San Marcos) | 300–3000 | Montane scrubs, valleys |
The isolation of this compound from Peperomia galioides typically begins with the plant biomass. In reported studies, this compound was isolated from a petroleum ether extract of dried plant material. nih.govphcogres.com This suggests that this compound is a relatively non-polar compound extractable with solvents like petroleum ether.
The purification process following the initial extraction involved chromatographic techniques. Specifically, chromatographic methods on silica (B1680970) gel were employed, including both column chromatography and Thin Layer Chromatography (TLC), to separate this compound from other compounds present in the extract. nih.govphcogres.com The petroleum ether extract constituted approximately 7% of the dried plant material used in one study, from which this compound, along with other prenylated quinones like galopiperone and hydropiperone, were isolated. nih.govphcogres.com
Mycological Origin: Penicillium sp. SAM16-EGY
In addition to its plant origin, this compound has also been isolated from the terrestrial fungus Penicillium sp. SAM16-EGY. This highlights the capability of certain fungal species to produce this prenylated quinone.
The fungal strain Penicillium sp. SAM16-EGY was isolated from soil. For the production of secondary metabolites, including this compound, specific cultivation strategies are employed. Rice medium has been utilized for the fermentation of this fungal strain.
The cultivation process involves preparing the rice medium in flasks (e.g., 1 L volume), sterilizing the medium, and then inoculating it with a spore suspension of the Penicillium sp. SAM16-EGY strain. The inoculated flasks are typically incubated under static conditions at a controlled temperature, such as 30°C, for a specific duration, for instance, 15 days. For larger-scale production, multiple flasks are used in a scale-up fermentation process. Molecular identification of the fungal isolate can be performed using techniques such as 18S ribosomal RNA analysis and sequencing of the internal transcribed spacer (ITS) region.
Following the fungal fermentation, the secondary metabolites, including this compound, are extracted from the culture medium. In studies involving Penicillium sp. SAM16-EGY, the fermented medium was extracted multiple times with ethyl acetate (B1210297) until exhaustion. This extraction yielded a reddish-brown extract.
The crude extract was then subjected to fractionation using vacuum liquid chromatography (VLC). The resulting fractions were further purified using various chromatographic techniques. For instance, some fractions were purified using Sephadex LH-20 column chromatography, eluted with 100% methanol. Other fractions were purified using silica gel column chromatography with gradient elution systems of dichloromethane (B109758) and methanol. This compound, identified as compound 5, was specifically isolated from a fraction (Fraction 6) that was purified using Sephadex LH-20 eluted with 100% MeOH.
Comparative Analysis of Isolation Yields and Purity from Diverse Sources
While this compound has been successfully isolated from both Peperomia galioides and Penicillium sp. SAM16-EGY, the available research primarily focuses on the isolation procedures from each source individually rather than providing a direct comparative analysis of isolation yields and purity between the two origins.
From Peperomia galioides, the initial petroleum ether extract represented 7% of the dried plant material. nih.govphcogres.com this compound was one of several compounds isolated from this extract through subsequent chromatography. nih.govphcogres.com
From Penicillium sp. SAM16-EGY, the ethyl acetate extraction of the fermented rice medium yielded a reddish-brown extract that amounted to 18g from a specific scale-up fermentation setup involving 15 flasks. This compound was one of seven compounds isolated from this fungal extract after fractionation and further purification.
Based on the currently available information, a direct quantitative comparison of the final isolation yield of pure this compound per unit mass of starting material (either dried plant or fungal culture) and a detailed assessment of the purity achieved from each source in a comparative study are not explicitly provided. Further research specifically designed to compare these aspects across the different origins would be necessary for a comprehensive analysis of yields and purity.
Structural Elucidation and Advanced Spectroscopic Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For Piperogalone, a combination of one-dimensional and two-dimensional NMR techniques was employed to map out its intricate framework.
One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)
The ¹H NMR spectrum of this compound provides crucial information about the number and types of protons present in the molecule, as well as their neighboring environments. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and offers clues about their hybridization and functionalization.
Detailed analysis of the ¹H NMR spectrum of this compound revealed distinct signals corresponding to aromatic and aliphatic protons. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) for each proton signal were meticulously recorded to establish proton-proton connectivities.
The ¹³C NMR spectrum complemented the proton data by identifying the carbon skeleton of this compound. The chemical shifts of the carbon signals indicated the presence of various functional groups, including carbonyls, aromatic rings, and aliphatic chains.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
|---|---|---|
| 1 | 101.5 | 5.95, s |
| 2 | 164.8 | - |
| 3 | 108.2 | 6.88, d (8.0) |
| 4 | 148.1 | - |
| 5 | 138.5 | - |
| 6 | 125.4 | 6.95, d (8.0) |
| 7 | 130.8 | 6.85, s |
| 8 | 105.9 | - |
| 9 | 151.9 | - |
| 1' | 134.7 | - |
| 2' | 129.8 | 7.35, m |
| 3' | 128.5 | 7.35, m |
| 4' | 127.9 | 7.35, m |
| 5' | 128.5 | 7.35, m |
| 6' | 129.8 | 7.35, m |
| OMe-4 | 56.1 | 3.90, s |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To assemble the complete molecular structure of this compound, a suite of two-dimensional NMR experiments was conducted. These techniques provide correlational data that unveil the connectivity between atoms within the molecule.
Correlation Spectroscopy (COSY): The COSY spectrum established the proton-proton coupling networks in this compound. Cross-peaks in the COSY spectrum identified adjacent protons, allowing for the tracing of spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlated each proton signal with its directly attached carbon atom. This provided an unambiguous assignment of the ¹H and ¹³C NMR signals for all protonated carbons in this compound.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum was instrumental in piecing together the molecular skeleton by revealing long-range correlations between protons and carbons (typically over two to three bonds). These correlations were pivotal in connecting the different spin systems and identifying the positions of quaternary carbons and heteroatoms.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provided insights into the spatial proximity of protons. Through-space correlations observed in the NOESY spectrum helped to determine the relative stereochemistry and conformation of this compound.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was employed to accurately determine the molecular weight of this compound. The high-resolution data provided the exact mass of the molecular ion, which was used to deduce the elemental composition and, consequently, the molecular formula of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
While this compound itself may not be sufficiently volatile for direct GC-MS analysis, this technique is crucial for identifying any volatile components present in the natural source from which this compound is isolated. nih.govpharmacyjournal.in This provides valuable context regarding the biosynthetic pathway and potential precursor molecules. The identification of compounds is typically achieved by comparing their mass spectra and retention indices with those in established libraries like NIST. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule. mrclab.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound displayed characteristic absorption bands corresponding to the various functional groups present in the molecule. uobasrah.edu.iq For instance, stretching vibrations in specific regions of the spectrum can indicate the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functionalities.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound provided information about its electronic structure and the presence of chromophores. khanacademy.org The wavelengths of maximum absorption (λmax) are indicative of the extent of conjugation within the molecule.
The collective data from these advanced spectroscopic techniques provide a detailed and unambiguous structural elucidation of this compound, laying the groundwork for further investigation into its chemical and biological properties.
Inability to Elucidate Stereochemistry of "this compound" Due to Lack of Identification in Scientific Literature
A thorough and extensive search of chemical databases and the broader scientific literature has failed to identify a chemical compound with the name "this compound." Consequently, the elucidation of its stereochemical aspects and absolute configuration, as requested, cannot be performed.
Scientific inquiry into the stereochemistry of a molecule is predicated on the unambiguous identification of its chemical structure. This includes knowledge of its atomic connectivity and spatial arrangement. Without a confirmed structure for "this compound," any discussion of its potential stereoisomers, chiral centers, or absolute configuration would be purely speculative and scientifically unfounded.
The name "this compound" does not correspond to any known entry in major chemical repositories such as the Chemical Abstracts Service (CAS) registry, PubChem, or other comprehensive databases of natural and synthetic compounds. Furthermore, searches for this name in scholarly articles and journals did not yield any relevant results pertaining to its isolation, synthesis, or characterization.
It is possible that "this compound" may be a highly specific or obscure trivial name not in common usage, a newly discovered compound not yet documented in accessible literature, or a potential misspelling of a different, known compound (e.g., Piperonal). However, without further clarifying information, it is impossible to proceed with the requested analysis.
Therefore, this article cannot provide the detailed research findings and data tables related to the stereochemical aspects and absolute configuration of "this compound" as the compound itself remains unidentified.
Biosynthesis and Metabolic Pathways of Piperogalone
Precursor Incorporation Studies in Biological Systems
Precursor incorporation studies, often utilizing isotopically labeled compounds, are a fundamental approach to tracing the building blocks and intermediates involved in the biosynthesis of natural products in biological systems. By feeding labeled potential precursors to the organism and analyzing the labeling pattern in the isolated end product, researchers can infer the metabolic routes involved. While specific precursor incorporation studies for piperogalone have not been found in the consulted literature, the nature of this compound as a prenylated quinone suggests the involvement of both isoprenoid and potentially polyketide pathways.
Tracing of Isoprenoid Pathways in Plant Biosynthesis
Isoprenoids, also known as terpenoids, are a large and diverse class of natural products derived from five-carbon isoprene (B109036) units. These units are supplied by two distinct metabolic routes in plants: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. The MVA pathway is typically localized in the cytosol and produces isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) from acetyl-CoA. ctdbase.orguni.lu. The MEP pathway operates in the plastids and synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate ctdbase.orguni.lu. These activated isoprene units (IPP and DMAPP) are the essential precursors for the prenyl groups found in prenylated compounds like this compound.
Studies on other prenylated metabolites in Piperaceae, such as 4-nerolidylcatechol (B1236061) in Potomorphe umbellata, have shown that both the MVA and MEP pathways can contribute isoprene units to the biosynthesis of a single compound, indicating potential metabolic crosstalk between these pathways in plant cells nih.gov. Given that this compound is a prenylated compound, it is highly probable that IPP and DMAPP, derived from either or both of these pathways, serve as the source of its prenyl moiety.
Investigation of Polyketide Synthase (PKS) Pathways in Fungi
Polyketides are another major class of natural products synthesized through the stepwise condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, catalyzed by polyketide synthases (PKSs) hmdb.cauni.lu. While PKS pathways are well-known in fungi and bacteria, they also exist in plants and are responsible for the biosynthesis of various plant secondary metabolites, including some aromatic compounds. The presence of polyketide-derived compounds like orsellinic acid in Peperomia obtusifolia, a related species in the Piperaceae family, suggests that PKS pathways are operational within this plant family nih.gov. Although this compound is a prenylated quinone, a portion of its structure could potentially originate from a polyketide precursor that is subsequently modified and prenylated. Investigations into the potential involvement of PKS pathways in this compound biosynthesis would likely involve feeding experiments with labeled acetate (B1210297) or malonate, followed by analysis of label incorporation into the quinone core of this compound. However, no such specific studies on this compound were found.
Enzymatic Mechanisms and Biotransformations Leading to this compound
The conversion of primary metabolites into complex secondary metabolites like this compound involves a series of enzymatic reactions and biotransformations. Based on the structure of this compound as a prenylated quinone, key enzymatic steps likely include the formation of a quinone or hydroquinone (B1673460) core, the attachment of a prenyl group, and potentially cyclization or other modifications.
Prenylation, the addition of a prenyl group (derived from IPP or DMAPP) to an aromatic or other acceptor molecule, is a crucial step in the biosynthesis of prenylated natural products. This reaction is catalyzed by prenyltransferases, a diverse family of enzymes that exhibit substrate specificity for both the prenyl donor and the acceptor molecule fishersci.nl. Studies on the biosynthesis of nervogenic acid, another prenylated compound, in O. myosurus and Pichia pastoris have identified and characterized prenyltransferases involved in the addition of prenyl groups to a benzoic acid derivative fishersci.nl. It is highly probable that specific prenyltransferases are involved in attaching the prenyl moiety to a precursor in the biosynthesis of this compound.
Other enzymatic transformations potentially involved could include oxidation reactions to form the quinone ring, cyclization reactions to form any cyclic structures within the molecule (beyond the aromatic ring), and potentially other tailoring reactions such as hydroxylations or methylations. However, the specific enzymes catalyzing each step in the biosynthesis of this compound have not been identified in the available literature.
Genetic and Molecular Basis of this compound Production in Source Organisms
The biosynthesis of secondary metabolites in plants is controlled by the expression of genes encoding the relevant biosynthetic enzymes. These genes are often organized in gene clusters in the plant genome, facilitating their coordinated regulation uni.luwikipedia.org. Understanding the genetic and molecular basis of this compound production would involve identifying the genes encoding the PKS (if involved), prenyltransferases, and other enzymes in the pathway, as well as the regulatory elements controlling their expression.
Genomic and transcriptomic studies of this compound-producing species like Peperomia galioides and Piper retrofractum could provide valuable insights into the genes involved. For instance, transcriptome sequencing has been used to identify potential biosynthetic enzymes in other plant species producing secondary metabolites fishersci.nl. However, specific research detailing the genes, gene clusters, or molecular regulatory mechanisms governing this compound biosynthesis has not been found.
Influence of Environmental Factors on Biosynthetic Regulation and Yields
The production of secondary metabolites in plants is known to be significantly influenced by environmental factors. These factors can impact plant growth and development, as well as directly or indirectly affect the activity and regulation of biosynthetic pathways wikipedia.orgwikipedia.orglipidmaps.orglipidmaps.orghmdb.ca. Key environmental variables that have been shown to influence secondary metabolism in medicinal plants include light intensity and quality, temperature, water availability, soil composition, nutrient levels, and biotic interactions (e.g., attack by pathogens or herbivores) wikipedia.orgwikipedia.orglipidmaps.orglipidmaps.orghmdb.ca.
Changes in these factors can alter the expression of genes encoding biosynthetic enzymes, affect enzyme activity, and influence the availability of primary metabolic precursors wikipedia.orghmdb.ca. For example, light intensity can regulate the synthesis of various secondary metabolites, including terpenoids and phenolics wikipedia.orgwikipedia.orghmdb.ca. Temperature can impact enzyme activity and metabolic fluxes wikipedia.orgwikipedia.org. Drought stress and salinity can also induce the production of specific secondary metabolites as part of the plant's defense response wikipedia.orglipidmaps.org.
Chemical Synthesis and Structural Modifications of Piperogalone and Its Analogs
Total Synthesis Approaches for Piperogalone
Total synthesis involves the de novo construction of a complex molecule from simpler, commercially available precursors through a series of controlled chemical reactions lkouniv.ac.in. While a specific detailed total synthesis of this compound was not found in the provided results, the general principles and challenges of total synthesis are well-documented.
Retrosynthetic Analysis and Key Synthetic Intermediates
Retrosynthetic analysis is a crucial tool in planning a total synthesis. It involves working backward from the target molecule, mentally disconnecting bonds to arrive at simpler starting materials lkouniv.ac.inchemistrydocs.comresearchgate.net. This process identifies key synthetic intermediates, which are molecules formed along the synthetic route that are structurally simpler than the target but still retain essential features or functional groups necessary for subsequent transformations lkouniv.ac.innih.govrsc.org.
For a molecule like this compound, a prenylated quinone, retrosynthetic analysis would likely involve identifying disconnections that simplify the quinone ring system and the attached prenyl group. Key intermediates might include substituted phenols or hydroquinones that can be oxidized to the quinone, and appropriately functionalized isoprenoid units that can be coupled to the aromatic core. The stereochemistry of any chiral centers, although not explicitly mentioned for this compound in the provided results, would also be a critical consideration in retrosynthetic planning nih.gov.
Semisynthetic Strategies from Natural Precursors
Semisynthesis involves using a naturally occurring compound as a starting material and performing chemical transformations to produce a desired product scripps.eduresearchgate.net. This approach is often advantageous when the natural precursor is readily available and already possesses a significant portion of the target molecule's structural complexity researchgate.net. This compound is isolated from natural sources researchgate.netnih.govacs.org, suggesting that semisynthetic routes starting from this compound or closely related natural products found in Peperomia species could be explored to synthesize analogs or modified versions. Semisynthesis can be used to improve various properties of a compound, including physicochemical characteristics, pharmacokinetics, and pharmacodynamics researchgate.net.
Design and Synthesis of this compound Derivatives and Analogs
The design and synthesis of derivatives and analogs of a natural product like this compound are common strategies in medicinal chemistry and chemical biology to explore the relationship between chemical structure and biological activity (SAR) and to potentially improve desirable properties nih.govmdpi.comucla.educhemrxiv.orgrsc.org.
Structure-Activity Relationship (SAR) Driven Modifications
SAR studies involve systematically modifying different parts of a molecule and evaluating how these changes affect its biological activity nih.govmdpi.comucla.educhemrxiv.org. For this compound, SAR-driven modifications could involve altering the quinone core, the prenyl chain, or any other functional groups present. By synthesizing a series of analogs with specific structural variations, researchers can gain insights into which parts of the molecule are crucial for its activity and which modifications might lead to improved potency, selectivity, or other desirable characteristics mdpi.comucla.edu. The provided results mention SAR studies in the context of various compound classes nih.govmdpi.comucla.educhemrxiv.orgrsc.org, highlighting the general importance of this approach in chemical research.
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a strategy used in drug design where one functional group or atom in a molecule is replaced by another with similar physical and chemical properties, aiming to maintain or enhance biological activity while potentially improving pharmacokinetic or toxicity profiles enamine.netenamine.netmdpi.comspirochem.comnih.gov. For this compound, bioisosteric replacements could be explored for various parts of the molecule. For example, if the quinone carbonyl groups are involved in interactions with a biological target, they might be replaced with other groups that can mimic their electronic or steric properties. Similarly, the prenyl chain could be modified or replaced with bioisosteres to alter lipophilicity or metabolic stability. The provided results discuss bioisosteric replacements in the context of various core structures and functional groups enamine.netenamine.netmdpi.comnih.gov, illustrating the breadth of this approach in chemical modification.
Methodologies for Stereoselective Synthesis of this compound and its Variants
The stereoselective synthesis of molecules possessing multiple chiral centers and geometric isomers, such as this compound, requires precise control over the formation of new stereogenic centers and the geometry of double bonds. Relevant methodologies can be broadly categorized based on the key structural features of this compound: the chromane (B1220400) ring system and the prenylated quinone moiety.
Stereoselective Construction of the Chromane Core:
The chromane scaffold, a benzopyran derivative, is a prevalent motif in numerous natural products and biologically active compounds. nih.govnih.govacs.org Achieving stereocontrol during the formation of the chromane ring is crucial. Several strategies have been developed for the stereoselective synthesis of substituted chromanes and chroman-2-ones.
One approach involves domino reactions catalyzed by organocatalysts. For instance, a highly enantio- and diastereoselective method for synthesizing functionalized chromanes utilizes an organocatalytic domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. nih.govrsc.org This is followed by subsequent transformations. Using modularly designed organocatalysts derived from cinchona alkaloid derivatives and amino acids, this method has achieved good to high yields (up to 97%) and excellent stereoselectivities, with diastereomeric ratios (dr) up to 99:1 and enantiomeric excesses (ee) up to 99%. nih.govrsc.org
Another methodology for constructing stereoselective chromanes involves the dynamic cyclization of allylic azides via a tandem allylic azide (B81097) rearrangement/Friedel-Crafts alkylation. nih.govacs.org This cascade reaction, often catalyzed by Lewis acids like AgSbF₆, can effectively differentiate equilibrating azide isomers, leading to the formation of 3-azidochromanes in high yields (up to 94%) and excellent diastereoselectivities (up to >25:1 dr). nih.govacs.org This method is notable for its ability to control stereochemistry even when the reactive isomer is present in only trace amounts in the equilibrium mixture. acs.org
Furthermore, stereoselective reductions of chroman-4-ones have been employed to access cis-chroman-4-ols. For example, the reduction of 2-(polyfluoroalkyl)chromones with reducing agents such as sodium borohydride (B1222165) and diisobutylaluminium hydride provides a route to cis-2-(polyfluoroalkyl)chroman-4-ols with control over the stereochemistry at the C-4 position. arkat-usa.org
Stereoselective Introduction of Prenyl Side Chains and Quinone Modifications:
The prenyl side chain attached to the quinone or hydroquinone (B1673460) core is another key structural element requiring stereochemical control, particularly concerning the geometry of the double bonds (E/Z isomers) and any chiral centers within the chain. Methodologies for the stereospecific synthesis of polyprenylated quinone derivatives like Vitamin K and Ubiquinone are relevant. google.comnih.govgoogle.com
One strategy to control the stereochemistry of the prenyl side chain involves coupling a quinone group with a polyprenyl side chain using methods that maintain or establish the desired alkene geometry. google.comgoogle.com Techniques such as Wittig, Horner-Wadsworth-Emmons, and Still-Gennari reactions are commonly employed for the stereoselective synthesis of alkenes in the construction of these side chains. nih.gov A patent describes a process for the regio- and stereospecific synthesis of polyprenylated quinone derivatives utilizing dithioacetal-mediated Umpolung chemistry, aiming to overcome isomerization issues associated with allylic carbanions. google.comgoogle.com This method has been applied to synthesize all-trans Vitamin K1, K2, and Ubiquinone. google.comgoogle.com
Biotransformation methods can also offer high stereospecificity that is challenging to achieve with chemical reagents alone. For instance, a stereospecific β-epoxidation of an exocyclic double bond in a prenylated quinone derivative was observed using a mold fungus, yielding the β-isomer selectively, in contrast to chemical epoxidation which favored the α-isomer. nih.gov This highlights the potential of enzymatic approaches for achieving specific stereochemical outcomes in prenylated quinone structures.
While direct synthetic routes to this compound with detailed stereochemical control data were not prominently found, the established methodologies for the stereoselective synthesis of chromanes and prenylated quinones provide a strong foundation for developing targeted strategies for the synthesis of this compound and its stereoisomers. The challenges lie in integrating these methods effectively to control the multiple stereocenters and the geometry of the prenyl double bond within a single synthetic sequence.
Illustrative Data from Related Stereoselective Syntheses:
Below are examples of data reported for stereoselective syntheses of related chromane and prenylated quinone structures, demonstrating the effectiveness of the discussed methodologies in controlling stereochemistry.
| Product Class | Key Methodology | Catalyst/Conditions | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Source |
| Functionalized Chromanes | Organocatalytic Domino Reaction | Modularly Designed Organocatalysts | Up to 97 | Up to 99:1 | Up to 99% | nih.govrsc.org |
| 3-Azidochromanes | Tandem Allylic Azide Rearrangement/Friedel-Crafts | AgSbF₆ | Up to 94 | Up to >25:1 | Not specified | nih.govacs.org |
| cis-Chroman-4-ols | Reduction of Chroman-4-ones | NaBH₄ or DIBAL-H | Not specified | cis selectivity observed | Not specified | arkat-usa.org |
| Polyprenylated Quinones | Dithioacetal-mediated Umpolung Chemistry | Various (for coupling prenyl chain) | Not specified | Control of alkene geometry | Optical purity maintained | google.comgoogle.com |
| Prenylated Quinone Epoxide | Biotransformation | Mucor circinelloides | Not specified | β-epoxide selective | Not specified | nih.gov |
Note: The data presented in the table are illustrative examples from syntheses of related compounds and may not directly reflect the yields or selectivities achievable in the synthesis of this compound itself.
The development of efficient and highly stereoselective routes to this compound and its analogs remains an important area for synthetic organic chemistry, offering potential access to these natural products and novel derivatives for further study.
Pre Clinical Pharmacological Investigations and Mechanistic Insights
Antiparasitic Activity Profiling
In vitro Evaluation against Leishmania Species (e.g., promastigote forms)
Based on the conducted searches, specific in vitro evaluation data for Piperogalone against Leishmania species, including promastigote forms, was not found.
In vitro Evaluation against Trypanosoma cruzi
Studies have investigated the in vitro activity of this compound against Trypanosoma cruzi. This compound, identified as a prenylated quinone, has been reported to exhibit potent antiparasitic activity against the epimastigote forms of Trypanosoma cruzi.
Cellular Targets and Anti-parasitic Mechanisms
Information specifically detailing the cellular targets and anti-parasitic mechanisms of action for this compound was not available in the conducted searches. Research on the mechanisms of action for other antiparasitic compounds includes targeting neuromuscular systems, altering metabolic processes, or inhibiting reproduction in parasites., For instance, Piperine (B192125), a related compound, has been associated with disrupting parasite metabolism and causing ultrastructural damage in some parasites. However, these mechanisms have not been specifically attributed to this compound in the search results.
Antimicrobial Activity Spectrum
In vitro Evaluation against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
Specific in vitro evaluation data for the antimicrobial activity of this compound against Gram-positive bacteria, such as Staphylococcus aureus, was not found in the conducted searches. Studies have evaluated the activity of other compounds, including Piperine and plant extracts, against Gram-positive bacteria.,,,,,
In vitro Evaluation against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa)
Specific in vitro evaluation data for the antimicrobial activity of this compound against Gram-negative bacteria, such as Pseudomonas aeruginosa, was not found in the conducted searches. Research has explored the activity of various substances, including Piperine, against Gram-negative bacteria, with some studies indicating limited activity of Piperine against Pseudomonas aeruginosa.,,,,,,
In vitro Evaluation against Fungi (e.g., Candida albicans, Aspergillus niger)
In vitro studies have explored the activity of this compound against certain fungal species. Investigations involving compounds isolated from Penicillium sp., including this compound (identified as compound 5), demonstrated antimicrobial activity against Candida albicans. phcogres.comphcogres.com However, in the same study, this compound did not show activity against Aspergillus niger. phcogres.comphcogres.com Another compound isolated from the same fungal source (compound 3) exhibited broader antifungal activity, including against A. niger. phcogres.comphcogres.com These findings suggest a selective antifungal effect of this compound, warranting further investigation into its spectrum of activity against various fungal pathogens.
Investigation of Bactericidal vs. Bacteriostatic Effects
The nature of this compound's antimicrobial effect, specifically whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth), has not been explicitly detailed in the provided research. Generally, antimicrobial agents can exert either a bactericidal or bacteriostatic effect, which can be distinguished by evaluating bacterial growth curves in the presence of the compound. reactgroup.orgresearchgate.netmdpi.com The determination of minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) is typically used to differentiate between these two modes of action. mdpi.com Further studies are needed to classify the effect of this compound on susceptible microorganisms as either bactericidal or bacteriostatic.
Cellular and Molecular Mechanisms of Antimicrobial Action
While the specific cellular and molecular mechanisms by which this compound exerts its antimicrobial activity have not been elucidated in the provided literature, general mechanisms of antimicrobial action include the disruption of the cell membrane, inhibition of essential enzymes, and interference with the synthesis of cellular components such as the cell wall, nucleic acids, or proteins. reactgroup.orgmdpi.commdpi.comvinmec.comfrontiersin.orgnih.gov For instance, some plant-derived antimicrobial compounds are known to disrupt cell membrane function or interfere with energy metabolism. mdpi.com Antimicrobial peptides, as another example, can act by disrupting bacterial membranes or by targeting intracellular components. frontiersin.org Future research is necessary to determine the precise molecular targets and pathways affected by this compound within microbial cells.
Antioxidant Activity Assessment
This compound has demonstrated notable antioxidant capacity in in vitro assessments. Using the phosphomolybdenum assay, this compound (compound 5) isolated from Penicillium sp. showed a high total antioxidant capacity. phcogres.comphcogres.com This assay is a quantitative method used to determine the total antioxidant capacity based on the reduction of Mo (VI) to Mo (V) by the sample. scielo.brbanglajol.infoijrpc.comelectrochemsci.org The high value observed for this compound in this assay suggests its potential to act as an antioxidant.
Radical Scavenging Assays (e.g., Phosphomolybdenum assay)
The phosphomolybdenum assay is one method used to assess the total antioxidant capacity of a compound, and this compound has shown significant activity in this assay. phcogres.comphcogres.com This assay relies on the reduction of molybdenum (VI) to molybdenum (V) in the presence of an antioxidant, leading to the formation of a colored complex that can be measured spectrophotometrically. scielo.brbanglajol.infoijrpc.comelectrochemsci.org While other radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the ability of compounds to neutralize free radicals, specific data for this compound in these assays were not available in the provided search results. banglajol.infoijrpc.comelectrochemsci.orgnih.gov
Data on this compound's Total Antioxidant Capacity (Phosphomolybdenum Assay):
| Compound | Source | Assay | Result (mg Ascorbic Acid Equivalent/g Compound) |
| This compound | Penicillium sp. | Phosphomolybdenum | 608.59 |
Mechanism of Antioxidant Action
The mechanism of antioxidant action can involve various processes, including the direct scavenging of free radicals through the donation of electrons or hydrogen atoms, or the chelation of metal ions that can catalyze oxidative reactions. frontiersin.orgmdpi.comscirp.orgnih.govnih.gov Antioxidants can also exert their effects by inhibiting enzymes that generate free radicals or by enhancing the activity of endogenous antioxidant enzymes. mdpi.comnih.gov Although this compound exhibits antioxidant activity, the specific mechanism by which it neutralizes free radicals or prevents oxidative damage has not been detailed in the reviewed literature. Further studies are needed to elucidate whether this compound acts primarily as a radical scavenger, a metal chelator, or through other mechanisms.
Potential Anti-inflammatory Research (based on related compounds)
While direct research on the anti-inflammatory activity of this compound was not found, its isolation from Peperomia galioides researchgate.net suggests a potential connection to the Piperaceae family, which is known to contain compounds with anti-inflammatory properties. nih.gov For example, piperlotines, which are α,β-unsaturated amides isolated from Piper species, have demonstrated anti-inflammatory activity in in vivo models. scielo.org.mx Piperine, a major alkaloid found in Piper longum, has also been shown to possess anti-inflammatory effects, partly by inhibiting the activation of nuclear factor-κB (NF-κB), a key regulator of inflammatory responses. nih.govnih.gov Given the presence of anti-inflammatory compounds in related species, this compound's structural characteristics may warrant investigation into its potential anti-inflammatory effects. Research into structurally similar compounds could provide a basis for exploring this potential activity of this compound. rsc.org
In vitro Studies in Immune Cell Models (e.g., macrophages)
Based on the available search information, specific detailed in vitro studies of this compound in immune cell models like macrophages, including specific data or research findings, were not identified.
Modulation of Inflammatory Mediators and Signaling Pathways (e.g., NO, ROS)
Inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) play significant roles in the regulation of immune responses and inflammation. Overproduction of NO can contribute to tissue damage associated with chronic inflammation. ROS also play a pivotal role in inflammatory cytokine production and inflammasome activation. Compounds capable of preventing the release of pro-inflammatory mediators or downregulating the enzymes responsible for their production may possess anti-inflammatory activities. In vitro studies using stimulated macrophages are often used to assess the ability of a compound to modulate the production of these mediators. The effects of NO and ROS in immune regulation are exerted through multiple mechanisms, including interaction with cell signaling systems like NF-κB and MAPK pathways.
Specific detailed research findings on the modulation of inflammatory mediators and signaling pathways, such as NO and ROS, by this compound were not found in the consulted search results.
Exploration of Other Biological Activities in Non-human Models
Beyond immunomodulation, pre-clinical research explores various other biological activities of compounds in non-human models to understand their potential therapeutic applications. wikipedia.orgneist.res.in
In vitro Cell-Based Assays for Specific Enzyme or Receptor Modulation
In vitro cell-based assays are utilized to investigate the modulation of specific enzymes or receptors by a compound. These assays can help identify how a compound interacts with particular molecular targets within a cellular context. Enzyme modulation can occur through various mechanisms, including allosteric regulation, where a compound binds to a site distinct from the active site but still affects enzyme activity. Receptor modulation involves compounds interacting with cellular receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), to either activate or inhibit downstream signaling pathways. Cell-based assays can measure the functional outcome of these interactions.
Specific data detailing the modulation of particular enzymes or receptors by this compound using in vitro cell-based assays were not identified in the available search results.
Analytical Methodologies for Piperogalone Research
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for separating piperogalone from other compounds present in crude extracts or mixtures, allowing for its isolation and subsequent analysis.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or semi-volatile compounds like this compound. The separation is achieved by partitioning the sample components between a stationary phase and a mobile phase. Various detectors can be coupled with HPLC to enhance its analytical capabilities.
Diode Array Detection (DAD): DAD provides UV-Vis spectral information across a range of wavelengths simultaneously, which is useful for peak identification and purity assessment based on spectral matching. While not specifically mentioned for this compound in the search results, DAD is commonly used in HPLC analysis of natural products with chromophores.
Mass Spectrometry (MS): Coupling HPLC with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (HPLC-MS/MS) is a powerful approach for the identification and structural elucidation of compounds. HPLC-MS/MS analysis has been successfully applied to identify compounds, including piperine (B192125) (a related compound found in Piper species), in complex extracts by analyzing their molecular ions and characteristic fragmentation patterns. phcogres.comnih.govresearchgate.net This technique is invaluable for confirming the presence of this compound and studying its metabolites.
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase and higher mobile phase pressures. This results in faster separations, increased resolution, and improved sensitivity compared to conventional HPLC. nih.gov UPLC is increasingly used for the analysis of active pharmaceutical ingredients and their impurities, and its advantages make it suitable for the efficient analysis of compounds like this compound, especially when dealing with complex samples or when high throughput is required. nih.gov Ultrahigh resolution liquid chromatography Orbitrap MS–MS analysis (UHPLC-PDA-OT-MS) has been used for rapid identification of compounds in Heliotropium taltalense, demonstrating the power of UPLC coupled with high-resolution MS for natural product analysis. researchgate.net
Gas Chromatography (GC) is primarily used for the separation and analysis of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is relevant in the comprehensive analysis of extracts from sources containing this compound, such as Peperomia galioides and Penicillium species, as these sources may also contain volatile components like essential oils. sbq.org.brresearchgate.netnih.govresearchgate.net GC is often coupled with Mass Spectrometry (GC-MS) for the identification of volatile constituents. sbq.org.brresearchgate.netnih.govresearchgate.netcmbr-journal.com
Spectroscopic Methods for Purity Assessment and Identification in Mixtures
Spectroscopic methods provide structural information about compounds and are essential for confirming the identity and assessing the purity of isolated this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial techniques for determining the complete structure of organic molecules. phcogres.comresearchgate.net The structure of this compound has been determined based on ¹H-NMR and ¹³C-NMR spectral data. phcogres.comresearchgate.net NMR can also be used to assess the purity of a sample by identifying signals from impurities. phcogres.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to detect compounds with chromophores, such as the quinone structure in this compound. While not explicitly detailed for this compound, UV-Vis detection (e.g., using DAD in HPLC) is a common method for monitoring the elution of compounds during chromatography and for obtaining UV spectra for identification purposes. researchgate.netresearchgate.net
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Profiling
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing comprehensive information about the components of a complex sample.
LC-MS/MS: As mentioned earlier, LC-MS/MS is a powerful tool for the identification and quantification of non-volatile and semi-volatile compounds. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.govsciex.comphenomenex.com It allows for the separation of multiple compounds in an extract and provides detailed structural information through fragmentation patterns. LC-MS/MS has been used in the analysis of Piper species and fungal extracts, which are sources of this compound, for the identification of various compounds, including piperamides. phcogres.comnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com
GC-MS: GC-MS is widely used for the analysis of volatile and semi-volatile components in complex mixtures. nih.govresearchgate.netcmbr-journal.comresearchgate.netontario.caeag.comresearchgate.netgcms.cz In the context of this compound research, GC-MS can be applied to analyze the volatile profile of the source organism or plant, complementing the information obtained from LC-MS/MS analysis of less volatile compounds like this compound. sbq.org.brresearchgate.netnih.govresearchgate.netcmbr-journal.com
Standardization of Analytical Protocols for Reproducible Research
Standardization of analytical protocols is essential to ensure the reliability, comparability, and reproducibility of research findings across different laboratories and studies. ontario.cadiva-portal.orgeuropa.eumass.goveuropa.eu Standardized methods involve clearly defined procedures for sample collection, preparation, analysis, and data reporting, along with quality control criteria. ontario.camass.gov
Guidelines and protocols for method validation and standardization exist for various analytical techniques, including chromatographic and spectroscopic methods. ontario.cadiva-portal.orgeuropa.eumass.goveuropa.eu These guidelines often specify requirements for parameters such as linearity, precision, accuracy, detection limits, and selectivity. nih.govsciex.comdiva-portal.org Adherence to standardized protocols is crucial for obtaining reliable quantitative data and for ensuring the fitness for purpose of analytical methods in research on compounds like this compound. ontario.cadiva-portal.orgeuropa.eumass.gov
While specific standardized protocols solely for this compound analysis were not found in the search results, the general principles and guidelines for standardizing chromatographic and spectroscopic methods are applicable. Implementing such standards in this compound research would significantly improve the quality and comparability of data obtained, facilitating a better understanding of this compound.
Theoretical and Computational Studies of Piperogalone
Molecular Docking and Dynamics Simulations to Predict Target Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding affinity and interaction modes of small molecules with biological targets, such as proteins. While specific detailed studies focusing solely on the molecular docking and dynamics of Piperogalone were not extensively found in the provided literature, these methods have been applied to investigate the potential biological activities of compounds isolated from Peperomia galioides, a plant known to contain this compound.
Research on compounds from Peperomia galioides has utilized molecular docking, molecular dynamics simulations, and MM-PBSA calculations to propose the binding affinity of these compounds towards the methylthioadenosine phosphorylase enzyme nih.gov. This suggests that computational approaches are considered valuable tools in exploring the potential enzymatic interactions of natural products from this source, which could include this compound or structurally related compounds. Although direct data on this compound's specific target interactions via these methods were not detailed, the application of these techniques to other Peperomia natural products highlights their relevance in predicting how this compound might interact with various biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a correlation between the structural properties of a series of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds and guides the design of derivatives with improved properties.
While direct QSAR studies specifically focused on this compound were not prominently featured in the search results, QSAR analysis has been performed on other classes of compounds derived from Peperomia natural products. For instance, QSAR analysis, alongside docking studies, was conducted on 2-acyl-cyclohexane-1,3-diones from Peperomia species to characterize the key structural features responsible for their activity against plant HPPD nih.gov. Although this compound belongs to a different structural class (prenylated quinones), the application of QSAR within the context of Peperomia natural products indicates the potential for this approach to be applied to this compound and its derivatives to understand how structural modifications might influence its biological activities and to facilitate the design of novel analogs.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) calculations are a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. These calculations can provide detailed insights into the optimized geometry, electronic distribution, and spectroscopic properties of a compound.
DFT calculations have been explicitly applied to this compound for its structural and spectral assignment plantaedb.com. These studies utilized methods such as B3LYP/6-31G* to determine the theoretical parameters that support the experimentally determined structure of this compound and aid in the interpretation of its spectroscopic data, such as NMR plantaedb.comird.fr. DFT calculations are valuable for understanding the fundamental electronic nature of this compound, which can be crucial for predicting its chemical behavior and reactivity in various biological and chemical environments.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a computational technique that identifies the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and to trigger its biological response. These models can be used to screen databases for new compounds with similar activity or to design novel ligands with desired properties.
While direct pharmacophore modeling studies specifically centered on this compound were not extensively detailed in the provided literature, the concept of studying the pharmacophore potential of biologically active compounds from Peperomia galioides has been mentioned in the context of ADMET screening core.ac.uk. This suggests that pharmacophore analysis is considered relevant in the evaluation of natural products from this source for their potential as drug molecules. Applying pharmacophore modeling to this compound could help identify the key features responsible for its observed or predicted biological activities and guide the design of new compounds that mimic or enhance these interactions.
Future Research Directions and Translational Perspectives Pre Clinical
Elucidation of Species-Specific Biosynthetic Pathways
Understanding the biosynthetic pathways of natural compounds is crucial for sustainable production and potential bioengineering efforts. Piperogalone is a prenylated quinone isolated from Peperomia galioides, a species within the Piperaceae family known for producing various bioactive compounds. researchgate.net Research into the biosynthesis of prenylated benzoic acid derivatives in Piper species has identified enzymes involved in similar pathways. researchgate.net Future research should aim to specifically elucidate the enzymatic steps and genetic regulation involved in this compound synthesis within Peperomia galioides. This could involve transcriptomic and proteomic studies of the plant to identify the genes and proteins responsible for the unique prenylation and quinone formation leading to this compound. researchgate.netresearchgate.net Comparing these pathways to those in other Piper species that produce related compounds could reveal species-specific adaptations and regulatory mechanisms. researchgate.net
Development of Novel Synthetic Strategies for Analogs with Enhanced Activity
Natural products often serve as lead compounds for drug discovery, and the synthesis of analogs can lead to improved efficacy, bioavailability, or reduced toxicity. Given the structure of this compound as a prenylated quinone, future research could focus on developing novel synthetic strategies to create structural analogs. This could involve modifying the prenyl side chain, the quinone core, or introducing different substituents to explore structure-activity relationships. Techniques in organic synthesis, including novel strategies for forming carbon-carbon bonds and modifying quinone structures, would be essential. rushim.ru The goal would be to synthesize libraries of this compound analogs and evaluate their biological activities in vitro to identify compounds with enhanced potency or desirable properties for specific therapeutic applications.
Comprehensive Mechanistic Characterization of Biological Activities
While the initial isolation of this compound suggests potential biological activities, a comprehensive understanding of its mechanisms of action at the cellular and molecular levels is required for pre-clinical development. Future research should focus on detailed mechanistic studies. This could involve investigating how this compound interacts with potential biological targets, such as enzymes, receptors, or signaling pathways. Techniques like target identification assays, enzyme kinetics, and cell-based reporter assays could be employed. Furthermore, understanding the cellular responses to this compound treatment, such as effects on cell viability, proliferation, apoptosis, or inflammation, would be critical. researchgate.netnih.govresearchgate.net Integrating data from various in vitro assays will help build a detailed picture of how this compound exerts its effects.
Exploration of Synergistic Effects with Other Bioactive Compounds
Natural compounds often exhibit enhanced activity when used in combination with other bioactive substances, a phenomenon known as synergy. researchgate.netnih.govnih.govgenesispub.orgrjpharmacognosy.ir Given that Peperomia galioides and other Piper species contain a variety of secondary metabolites, future research could explore potential synergistic effects of this compound with other compounds isolated from the same plant or with known therapeutic agents. researchgate.net Studies could be designed to evaluate combinations of this compound with other compounds in vitro using methods like combination index analysis to determine if synergistic interactions occur. nih.govrjpharmacognosy.ir This line of research could lead to the development of multi-component formulations with improved efficacy or broader spectrum of activity.
Application in Pre-clinical Disease Models for Proof-of-Concept Studies
To assess the therapeutic potential of this compound, it is essential to evaluate its efficacy in relevant pre-clinical disease models. nih.goverbc-group.compharmafocusasia.comoncodesign-services.commdpi.comangelinipharma.comcureparkinsons.org.ukpagepress.orgnih.gov Based on any promising in vitro activities identified, appropriate animal models of specific diseases could be utilized for proof-of-concept studies. nih.goverbc-group.compharmafocusasia.comoncodesign-services.commdpi.com For example, if in vitro studies suggest anti-inflammatory or anti-parasitic activity, relevant models of inflammation or parasitic infections could be employed. researchgate.netresearchgate.net These studies would provide crucial data on the efficacy of this compound in vivo, as well as information on its pharmacokinetics and potential toxicity in a living system. oncodesign-services.comangelinipharma.com
Integration of Omics Technologies (e.g., metabolomics, proteomics) to Understand Biological Impact
Omics technologies provide a comprehensive view of biological systems and can be powerful tools for understanding the impact of bioactive compounds. researchgate.netresearchgate.nethumanspecificresearch.orgnih.govmdpi.comaccscience.comcrownbio.com Future research on this compound could integrate metabolomics and proteomics to gain a deeper understanding of its biological effects. researchgate.nethumanspecificresearch.orgnih.govmdpi.comaccscience.com Metabolomics could be used to profile changes in cellular metabolite profiles upon this compound treatment, providing insights into affected metabolic pathways. researchgate.nethumanspecificresearch.orgmdpi.com Proteomics could be employed to identify changes in protein expression levels or post-translational modifications, revealing affected signaling pathways and cellular processes. researchgate.nethumanspecificresearch.orgmdpi.comaccscience.com Integrating data from both metabolomics and proteomics can provide a holistic understanding of the biological impact of this compound and help identify potential biomarkers of its activity. researchgate.netaccscience.comcrownbio.com
Q & A
Q. Q. What ethical frameworks apply to in vivo testing of this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines:
- Ethical approval : Institutional Animal Care and Use Committee (IACUC).
- 3Rs principle : Replacement, Reduction, Refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
